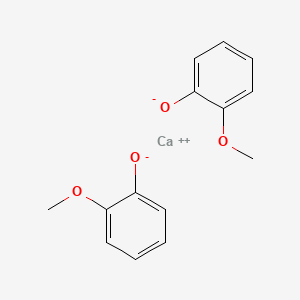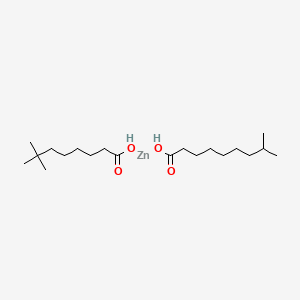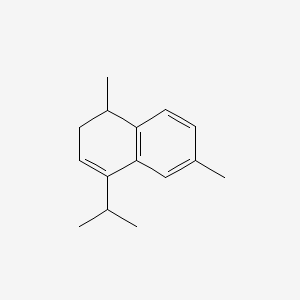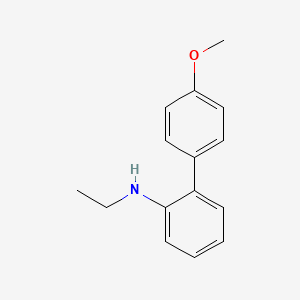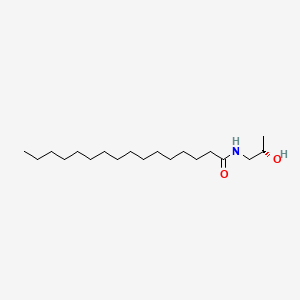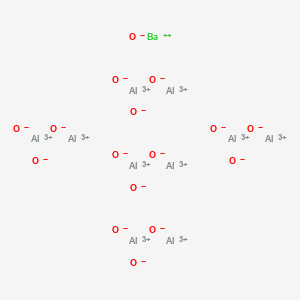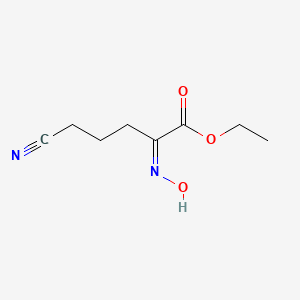
Ethyl 5-cyano-2-(hydroxyimino)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-cyano-2-(hydroxyimino)pentanoate is a chemical compound known for its applications in various fields, including organic synthesis and pharmaceutical research. It is characterized by its molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol. This compound is often used as an intermediate in the synthesis of more complex molecules due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5-cyano-2-(hydroxyimino)pentanoate can be synthesized through the reaction of ethyl cyanoacetate with nitrous acid. The reaction typically involves the use of sodium nitrite and acetic acid to generate nitrous acid in situ. The reaction is carried out at a controlled pH of around 4.5 to prevent rapid hydrolysis of the ester. The product can be purified by recrystallization from ethanol or ethyl acetate .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of buffered phosphoric acid can further enhance the yield, making the process more efficient for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-cyano-2-(hydroxyimino)pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitriles and oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-cyano-2-(hydroxyimino)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of various drugs, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of ethyl 5-cyano-2-(hydroxyimino)pentanoate involves its reactivity as an oxime ester. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include enzymes and receptors that interact with its oxime and cyano groups. The pathways involved often include nucleophilic addition and substitution reactions, which are crucial in the formation of more complex structures .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-cyano-2-(hydroxyimino)pentanoate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Similar in structure but lacks the oxime group, making it less reactive in certain reactions.
Ethyl 2-cyano-2-(hydroxyimino)acetate:
Ethyl isonitrosocyanoacetate: Another similar compound used in organic synthesis with different reactivity profiles.
The uniqueness of this compound lies in its combination of the cyano and oxime groups, which provide a versatile platform for various chemical transformations .
Eigenschaften
CAS-Nummer |
6976-79-0 |
|---|---|
Molekularformel |
C8H12N2O3 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
ethyl (2Z)-5-cyano-2-hydroxyiminopentanoate |
InChI |
InChI=1S/C8H12N2O3/c1-2-13-8(11)7(10-12)5-3-4-6-9/h12H,2-5H2,1H3/b10-7- |
InChI-Schlüssel |
JRPBGKUSZOBYTA-YFHOEESVSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N\O)/CCCC#N |
Kanonische SMILES |
CCOC(=O)C(=NO)CCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


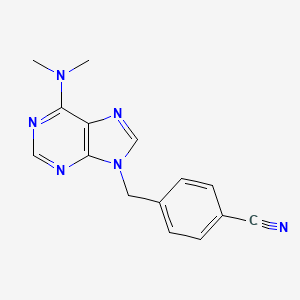
![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)
